molecular formula C7H15NO5S B1662656 Mopso CAS No. 68399-77-9

Mopso

Cat. No.: B1662656
CAS No.: 68399-77-9
M. Wt: 225.27 g/mol
InChI Key: NUFBIAUZAMHTSP-UHFFFAOYSA-N
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Description

Mopso is a zwitterionic organic chemical buffering agent. It is one of Good’s buffers, which are known for their minimal interference with biochemical reactions. This compound is particularly useful in biological and biochemical studies due to its inert properties and its ability to maintain a stable pH in the physiological range of 6.5-7.9 .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-morpholinopropane-1-sulfonic acid plays a crucial role in biochemical reactions as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain a stable pH environment, which is essential for optimal enzymatic activity and protein stability. For instance, 2-Hydroxy-3-morpholinopropane-1-sulfonic acid has been used in copper analysis via flow injection micellar techniques and electrospray ionization quadrupole time-of-flight mass spectrometry to measure copper-chelated complexes . Additionally, it is used in discontinuous gel electrophoresis on rehydratable polyacrylamide gels and buffered charcoal yeast extract agar .

Cellular Effects

2-Hydroxy-3-morpholinopropane-1-sulfonic acid influences various cellular processes by maintaining the pH within the physiological range. This buffering capacity is vital for cell culture work, as it ensures the stability of the cellular environment, thereby supporting cell growth and function. The compound’s ability to maintain pH stability can impact cell signaling pathways, gene expression, and cellular metabolism, ensuring that these processes occur under optimal conditions .

Molecular Mechanism

At the molecular level, 2-Hydroxy-3-morpholinopropane-1-sulfonic acid exerts its effects through its buffering capacity. It can bind to hydrogen ions, thereby preventing significant changes in pH that could disrupt biochemical reactions. This binding interaction helps in enzyme inhibition or activation, depending on the pH sensitivity of the enzyme involved. Additionally, the stable pH environment maintained by 2-Hydroxy-3-morpholinopropane-1-sulfonic acid can influence gene expression by ensuring that transcription factors and other regulatory proteins function optimally .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3-morpholinopropane-1-sulfonic acid can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels. Long-term studies have shown that 2-Hydroxy-3-morpholinopropane-1-sulfonic acid maintains its buffering capacity over extended periods, making it suitable for long-term experiments. It is essential to monitor the pH regularly to ensure that the buffer remains effective .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3-morpholinopropane-1-sulfonic acid can vary with different dosages in animal models. At optimal dosages, the compound effectively maintains pH stability without causing adverse effects. At high doses, it may lead to toxicity or other adverse effects, such as irritation. It is crucial to determine the appropriate dosage to avoid threshold effects and ensure the safety and efficacy of the compound in animal studies .

Metabolic Pathways

2-Hydroxy-3-morpholinopropane-1-sulfonic acid is involved in various metabolic pathways, primarily through its role as a buffering agent. It interacts with enzymes and cofactors that are sensitive to pH changes, thereby ensuring that metabolic reactions occur under optimal conditions. The compound’s buffering capacity can influence metabolic flux and metabolite levels, contributing to the overall stability of metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3-morpholinopropane-1-sulfonic acid is transported and distributed to maintain pH stability. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are essential for its buffering function, ensuring that pH stability is maintained throughout the cell .

Subcellular Localization

2-Hydroxy-3-morpholinopropane-1-sulfonic acid is localized within various subcellular compartments, where it exerts its buffering effects. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for maintaining pH stability in different cellular regions, thereby supporting the overall function and activity of the cell .

Preparation Methods

The synthesis of Mopso typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

Chemical Reactions Analysis

Mopso undergoes various chemical reactions, including:

Scientific Research Applications

Mopso is widely used in scientific research, including:

Comparison with Similar Compounds

Mopso is similar to other Good’s buffers, such as:

Properties

IUPAC Name

2-hydroxy-3-morpholin-4-ylpropane-1-sulfonic acid
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InChI

InChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFBIAUZAMHTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40887352
Record name 2-Hydroxy-3-morpholinopropanesulfonic acid
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Molecular Weight

225.27 g/mol
Source PubChem
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Hydroxy-4-morpholinepropanesulfonic acid
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CAS No.

68399-77-9
Record name MOPSO
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Record name 2-Hydroxy-3-morpholinopropanesulfonic acid
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Record name 4-Morpholinepropanesulfonic acid, .beta.-hydroxy-
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Record name 2-Hydroxy-3-morpholinopropanesulfonic acid
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Record name 2-hydroxy-4-morpholinepropanesulphonic acid
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Record name 2-HYDROXY-3-MORPHOLINOPROPANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is MOPSO primarily used for in the context of the provided research?

A1: The provided research papers mainly focus on this compound's application as a buffering agent in electrochemistry . It's used to maintain a stable pH range, particularly important when studying chemical reactions or biological systems sensitive to pH changes.

Q2: Why is this compound considered a good buffering agent in certain pH ranges?

A2: this compound is a zwitterionic compound, meaning it has both positive and negative charges within its structure. This characteristic allows it to effectively resist changes in pH, making it a suitable buffer in specific pH ranges .

Q3: What is the pK2 value, and why is it important for this compound?

A3: The pK2 value represents the negative logarithm of the second dissociation constant (K2) of a diprotic acid like this compound. It indicates the pH at which the second acidic group of the molecule is 50% ionized. Knowing the pK2 value helps determine the optimal pH range for this compound's buffering capacity .

Q4: How does temperature affect the pK2 value of this compound?

A4: Research has shown that the pK2 value of this compound is temperature-dependent and can be described by the equation: pK2 = 432.25·(K/T) + 22.99923−3.08415·ln(T/K), where T represents the temperature in Kelvin .

Q5: What is the significance of studying thermodynamic constants like pK2 for buffer solutions?

A5: Understanding thermodynamic constants helps predict buffer behavior under different conditions, such as temperature changes. This information is crucial for accurate experimental design and data interpretation, especially in fields like biochemistry and analytical chemistry where controlled pH environments are critical .

Q6: What is Multi-objective Particle Swarm Optimization (this compound)?

A6: this compound is a computational technique inspired by the social behavior of birds flocking or fish schooling. It's used to find optimal solutions to problems with multiple, often conflicting, objectives . Imagine trying to design a car that's both fuel-efficient and has high acceleration; these objectives often clash, and this compound helps find the best possible compromise.

Q7: What are the advantages of using this compound over other optimization techniques?

A7: this compound offers several benefits:

  • Ease of Implementation: Its conceptual simplicity and availability of software libraries make it relatively easy to implement and adapt for different problems .

Q8: How does this compound work in practice?

A8: this compound simulates a "swarm" of potential solutions, called "particles." Each particle moves through the problem's search space, adjusting its position based on its own experience (best solution found so far) and the swarm's collective knowledge (best solutions found by other particles). This iterative process continues until the swarm converges towards a set of optimal solutions, represented as a Pareto front .

Q9: What is a Pareto front, and why is it important in this compound?

A9: The Pareto front represents a set of non-dominated solutions, meaning no single solution in this set is objectively better than any other regarding all objectives. Each solution on the Pareto front offers a different trade-off between the objectives. Decision-makers can then choose the best solution from this set based on their priorities .

Q10: Can you give an example of how this compound is used in real-world applications based on the provided research?

A10: Absolutely! The research papers showcase this compound's use in various domains:

  • Energy Management: Optimizing the operation of hybrid energy systems, like combining diesel generators with wave energy converters, to minimize costs and environmental impact .
  • Water Resource Management: Finding optimal strategies for reservoir operation, considering conflicting goals like maximizing power generation and minimizing sediment deposition .
  • Sustainable Agriculture: Designing "ideal" peach fruits by optimizing traits like fruit mass, sugar content, and crack resistance to reduce fungicide use .

Q11: What are some of the challenges in implementing this compound, and how are researchers addressing them?

A11: * Premature Convergence: this compound might converge to a suboptimal set of solutions if the swarm's diversity is not maintained. Researchers are developing strategies like adaptive inertia weight adjustment, mutation operators, and niching techniques to address this .* Computational Cost: For highly complex problems, this compound's computational requirements can become significant. Researchers are exploring parallel implementations, surrogate models, and hybrid algorithms to improve efficiency .* Parameter Tuning: this compound's performance is sensitive to the chosen parameters (e.g., swarm size, inertia weight). Finding the best parameter settings often requires trial and error or more sophisticated tuning methods .

Q12: Are there different variations of the this compound algorithm?

A12: Yes, researchers have proposed numerous variations of this compound to address specific challenges or improve performance. Some examples include:

  • This compound-CD (Crowding Distance): Incorporates a crowding distance metric to maintain diversity in the Pareto front .
  • Sigma-MOPSO: Utilizes a sigma method to handle constraints and improve convergence speed .
  • Athis compound (Adaptive this compound): Dynamically adjusts parameters like inertia weight and acceleration coefficients based on the optimization process's progress .
  • Cthis compound (Cluster-Based this compound): Groups particles into clusters based on their similarities to improve the selection of global best particles .
  • Agthis compound (External Archive-Guided this compound): Uses an external archive to guide the selection of leaders for particle velocity updates .

Q13: How does the choice of this compound variation impact the optimization results?

A13: The choice of this compound variant depends on the specific characteristics of the problem being solved. Some variations might be more suitable for problems with many objectives, while others might excel in handling constraints or improving convergence speed. Researchers often compare the performance of different this compound variations on benchmark problems or real-world case studies to identify the most effective approach .

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